1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3
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Overview
Description
1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3 is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and a dioxaborolane moiety. The presence of deuterium (d3) adds to its distinctiveness, making it valuable for specific applications.
Preparation Methods
The synthesis of 1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3 involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from tert-butyl-4-hydroxypiperidine-1-carboxylate.
Reaction Conditions: Typical reaction conditions include the use of solvents like dichloromethane, catalysts such as palladium, and reagents like boronic acids and pinacol esters.
Industrial Production Methods: Industrial production methods may involve scaling up the laboratory synthesis with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3 undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions: Common reagents include boronic acids, pinacol esters, and palladium catalysts.
Major Products: Major products from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3 has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3 involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3 can be compared with similar compounds to highlight its uniqueness:
Similar Compounds:
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H26BN3O2 |
---|---|
Molecular Weight |
294.22 g/mol |
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-(trideuteriomethyl)piperidine |
InChI |
InChI=1S/C15H26BN3O2/c1-14(2)15(3,4)21-16(20-14)12-10-17-19(11-12)13-6-8-18(5)9-7-13/h10-11,13H,6-9H2,1-5H3/i5D3 |
InChI Key |
PRLTVODJPCFDHW-VPYROQPTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(CC1)N2C=C(C=N2)B3OC(C(O3)(C)C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)C |
Origin of Product |
United States |
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